molecular formula C4H7F3N2O B2798775 2-Amino-4,4,4-trifluorobutyramide CAS No. 1262414-55-0

2-Amino-4,4,4-trifluorobutyramide

Cat. No.: B2798775
CAS No.: 1262414-55-0
M. Wt: 156.108
InChI Key: DHDGBSPEABIHLZ-UHFFFAOYSA-N
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Description

2-Amino-4,4,4-trifluorobutyramide is a fluorinated organic compound with the molecular formula C4H7F3N2O It is characterized by the presence of an amino group and a trifluoromethyl group attached to a butyramide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4,4,4-trifluorobutyramide typically involves the alkylation of glycine Schiff base with trifluoromethyl iodide (CF3-CH2-I) under basic conditions. The process includes the formation of a Ni(II) complex with the glycine Schiff base, followed by alkylation and subsequent disassembly of the complex to reclaim the chiral auxiliary and obtain the target compound .

Industrial Production Methods: Large-scale production of this compound can be achieved using the same synthetic route with modifications to optimize yield and purity. The use of recyclable chiral auxiliaries and efficient reaction conditions are crucial for industrial-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4,4,4-trifluorobutyramide undergoes various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The amide group can be hydrolyzed to form corresponding acids and amines.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the amide group yields trifluorobutyric acid and corresponding amines .

Scientific Research Applications

2-Amino-4,4,4-trifluorobutyramide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Amino-4,4,4-trifluorobutyramide involves its interaction with molecular targets through its amino and trifluoromethyl groups. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

    2-Amino-4,4,4-trifluorobutanoic acid: Shares a similar structure but with a carboxylic acid group instead of an amide group.

    2-Amino-4,4,4-trifluorobutanol: Contains a hydroxyl group instead of an amide group.

Uniqueness: 2-Amino-4,4,4-trifluorobutyramide is unique due to its amide functionality, which imparts different chemical reactivity and stability compared to its analogs. This makes it particularly valuable in applications where specific interactions with biological targets or chemical stability are required .

Properties

IUPAC Name

2-amino-4,4,4-trifluorobutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7F3N2O/c5-4(6,7)1-2(8)3(9)10/h2H,1,8H2,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHDGBSPEABIHLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)N)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262414-55-0
Record name 2-amino-4,4,4-trifluorobutanamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of benzyl 1-amino-4,4,4-trifluoro-1-oxobutan-2-ylcarbamate (175 mg, 0.603 mmol) and Pd—C (10%, 55 mg) in MeOH (5 mL) was hydrogenated under balloon hydrogen for 2 h. The mixture was filtered through celite. The filtrate was concentrated in vacuo to give 2-amino-4,4,4-trifluorobutanamide (88 mg).
Name
benzyl 1-amino-4,4,4-trifluoro-1-oxobutan-2-ylcarbamate
Quantity
175 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
55 mg
Type
catalyst
Reaction Step One

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